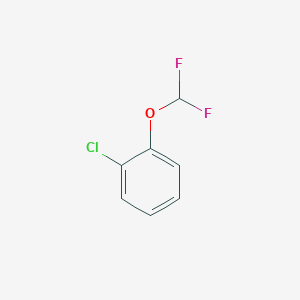

1-Chloro-2-(difluoromethoxy)benzene

Description

Contextual Significance of Halogenated and Fluorinated Aromatics

Halogenated aromatic compounds, which contain one or more halogen atoms bonded to an aromatic ring, are a cornerstone of modern chemistry. researchgate.net These compounds are widely utilized due to their chemical stability and diverse reactivity. In industrial applications, they serve as flame retardants, heat-transfer agents, and pesticides. chromatographyonline.com The carbon-halogen bond is strong, contributing to the persistence of many of these compounds in the environment, a characteristic that drives extensive research into their biodegradability and potential as pollutants. researchgate.netamanote.com

In the realm of medicinal chemistry, the introduction of halogens, particularly fluorine, into aromatic systems is a well-established strategy for modulating the properties of drug candidates. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com Aromatic compounds are prevalent in urban environments, largely due to emissions from vehicle exhaust and fuel evaporation, and their atmospheric chemistry is a significant area of study. science.gov The controlled synthesis and functionalization of halogenated aromatics are critical for accessing a wide array of valuable intermediates for various applications, including pharmaceuticals and materials science. science.govresearchgate.net

The Difluoromethoxy Moiety in Organic Chemistry

The difluoromethoxy group (-OCF₂H) is an increasingly important functional group in the design of bioactive molecules. nih.gov Its unique electronic properties and steric profile make it a valuable tool for fine-tuning the characteristics of drug candidates. nih.govnih.gov The difluoromethoxy group can serve as a bioisostere for other functional groups like alcohols, thiols, or amines, which are common pharmacophores. nih.gov This substitution can lead to improved metabolic stability and enhanced biological activity.

One of the key features of the difluoromethoxy group is its ability to act as a hydrogen bond donor, which can lead to stronger interactions with biological targets. nih.gov Furthermore, this moiety exhibits dynamic lipophilicity, meaning it can adjust its lipophilic character based on its chemical environment. nih.gov This property is advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov The incorporation of the difluoromethoxy group is a strategic approach in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of new therapeutic agents. nih.govresearchgate.net

Research Landscape and Current Challenges in Aryl Difluoromethoxy Synthesis

The synthesis of aryl difluoromethoxy ethers presents considerable challenges for organic chemists. A primary difficulty lies in the direct conversion of arenes or aryl halides to difluoromethoxyarenes, partly due to the instability of the difluoromethoxide anion ([⁻]OCF₂H). nih.gov Traditional methods for introducing the difluoromethoxy group often require harsh reaction conditions, such as high temperatures and the use of ozone-depleting reagents like HCF₂Cl (Freon 22). nih.govnih.gov

To address these limitations, researchers are actively developing milder and more efficient synthetic routes. nih.gov One promising approach involves the use of visible-light photoredox catalysis, which allows for the generation of the necessary reactive intermediates under less stringent conditions. nih.gov Other strategies include the difluoromethylation of phenols, which proceeds through the formation of difluorocarbene. nih.gov The development of new reagents and catalytic systems that can facilitate the formation of the C-OCF₂H bond with a broad substrate scope and high functional group tolerance remains an active area of research. springernature.com Overcoming these synthetic hurdles is crucial for making difluoromethoxylated compounds more accessible for applications in drug discovery and materials science. nih.gov

Scope of Academic Investigation for 1-Chloro-2-(difluoromethoxy)benzene

This compound serves as a key building block in academic and industrial research, particularly in the synthesis of novel bioactive compounds. Its bifunctional nature, with a chloro-substituent and a difluoromethoxy group on an aromatic ring, allows for a variety of subsequent chemical transformations. The chlorine atom can participate in cross-coupling reactions, while the difluoromethoxy group imparts its unique physicochemical properties to the target molecule.

Research involving this compound often focuses on its use as a precursor for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, it can be a starting material for the synthesis of compounds investigated as potential enzyme inhibitors or modulators of biological pathways. researchgate.net

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 119558-77-9 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₇H₅ClF₂O | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 178.56 g/mol | bldpharm.com |

| MDL Number | MFCD13194312 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIFDKCEVCCAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 2 Difluoromethoxy Benzene and Its Precursors

Strategies for Aromatic Halogenation and Functionalization

The precise placement of substituents on the benzene (B151609) ring is critical for the synthesis. This involves controlling the regioselectivity of the chlorination reaction or leveraging the directing effects of existing functional groups.

The introduction of a chlorine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. youtube.comyoutube.com In the context of synthesizing 1-chloro-2-(difluoromethoxy)benzene, this could theoretically be performed on 1-(difluoromethoxy)benzene. The difluoromethoxy group (-OCF₂H) is an ortho-, para-director due to the lone pairs on the oxygen atom, which can stabilize the carbocation intermediate (sigma complex) formed during the reaction. youtube.com

The standard reaction involves treating the aromatic substrate with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.comyoutube.comyoutube.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile that attacks the electron-rich benzene ring. youtube.comyoutube.com

Reaction Mechanism: Electrophilic Chlorination

Generation of Electrophile: The Lewis acid catalyst reacts with chlorine to form a highly electrophilic complex. Cl₂ + FeCl₃ → Cl⁺[FeCl₄]⁻

Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic chlorine atom, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. youtube.comyoutube.com

Deprotonation: A weak base, typically the [FeCl₄]⁻ complex, removes a proton from the carbon bearing the new chlorine atom, restoring aromaticity and regenerating the catalyst. youtube.com

However, this approach often yields a mixture of ortho- and para-isomers, necessitating challenging separation steps. A more regioselective strategy would involve the chlorination of a precursor with a powerful directing group, such as the hydroxyl group in 2-(difluoromethoxy)phenol, although this is less commonly reported.

The introduction of the difluoromethoxy group is a key step and can be accomplished through several distinct pathways, most commonly starting from a phenolic precursor like 2-chlorophenol.

This is one of the most prevalent methods for forming aryl difluoromethyl ethers. The strategy involves the reaction of a phenoxide nucleophile with a reagent that serves as a source of difluorocarbene (:CF₂). orgsyn.orgorgsyn.org A widely used and stable reagent for this purpose is sodium 2-chloro-2,2-difluoroacetate (B8310253) (ClCF₂COONa). orgsyn.orgorgsyn.org

The reaction is typically performed by heating the phenol (B47542) (e.g., 2-chlorophenol) with the chlorodifluoroacetate salt in a polar aprotic solvent like DMF or NMP, often in the presence of a base such as potassium carbonate to ensure the formation of the phenoxide. orgsyn.org The mechanism proceeds via the thermal decarboxylation of the salt to generate the highly reactive and electrophilic difluorocarbene intermediate. orgsyn.org This intermediate is then rapidly trapped by the phenoxide nucleophile. Subsequent protonation, either from a trace amount of water or during workup, yields the final aryl difluoromethyl ether. orgsyn.org This protocol is valued for its operational simplicity and the use of a readily available, bench-stable carbene precursor. orgsyn.org

Table 1: Nucleophilic Difluoromethoxylation of Phenols with Sodium Chlorodifluoroacetate

| Phenol Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | K₂CO₃ | DMF | 120 | 94 | orgsyn.orgorgsyn.org |

| 4-Bromophenol (B116583) | K₂CO₃ | DMF | 100 | 95 | google.com |

Direct C-H functionalization offers an alternative, atom-economical route to difluoromethoxylated arenes without requiring pre-functionalized starting materials like phenols. nih.govrsc.org Recent advances have enabled the direct radical difluoromethoxylation of (hetero)arenes using visible-light photocatalysis. nih.govnih.gov

This method involves the generation of the difluoromethoxy radical (•OCF₂H) from a bespoke cationic reagent under mild, room-temperature conditions. nih.govrsc.org A photocatalyst, upon absorbing visible light, initiates a single-electron transfer process that leads to the fragmentation of the reagent and the release of the •OCF₂H radical. nih.gov This radical can then add to an aromatic ring, such as chlorobenzene, to form the desired product. A key advantage of this method is its tolerance for a wide range of functional groups, including halides. nih.gov While this approach can provide rapid access to various regioisomers, controlling the position of substitution on an unactivated ring can be a challenge, often requiring the use of the aromatic substrate in large excess. nih.gov

Table 2: Photocatalytic C-H Difluoromethoxylation of Various Arenes

| Arene Substrate | Reagent | Photocatalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene | Benzotriazole-based OCF₂H reagent | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DCE | 70 | nih.gov |

| Chlorobenzene | Benzotriazole-based OCF₂H reagent | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DCE | 65 (mixture of o, m, p) | nih.gov |

A less common but effective method for synthesizing difluoroalkyl ethers is the fluorodesulfurization of thionoesters. nih.govresearchgate.net This reaction converts a C=S double bond into a CF₂ group. The required precursor for synthesizing this compound would be O-(2-chlorophenyl) carbonothioate.

A mild and rapid protocol for this transformation uses silver(I) fluoride (B91410) (AgF) as the fluorinating agent. nih.govresearchgate.net The reaction demonstrates excellent functional group tolerance and avoids the use of more toxic or hazardous fluorinating reagents. nih.gov The thionoester substrate is simply stirred with AgF in a solvent like acetonitrile (B52724) at room temperature. researchgate.net This method complements other difluoroalkylation strategies and has been successfully applied to a range of thionoesters, providing the corresponding difluoroalkyl ethers in good yields. researchgate.net

Table 3: Fluorodesulfurization of Thionoesters with Silver(I) Fluoride

| Thionoester Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| O-Phenyl carbonothioate | AgF | MeCN | Room Temp. | 30 min | 91 | researchgate.net |

| O-(4-Bromophenyl) carbonothioate | AgF | MeCN | Room Temp. | 30 min | 88 | researchgate.net |

This category focuses on the generation of difluorocarbene (:CF₂) from sources other than chlorodifluoroacetate salts. A notable, inexpensive, and non-ozone-depleting source of :CF₂ is fluoroform (CHF₃), also known as HFC-23. acs.org

The reaction is typically carried out in a two-phase system (e.g., water/dioxane) using a strong base like potassium hydroxide (B78521) (KOH) at atmospheric pressure and moderate temperatures. acs.org The base deprotonates the phenol (e.g., 2-chlorophenol) to the phenoxide and also deprotonates fluoroform. The resulting CF₃⁻ anion rapidly eliminates a fluoride ion to generate difluorocarbene. acs.org The electrophilic carbene is then intercepted by the nucleophilic phenoxide in the reaction mixture to form the difluoromethoxy product. This method provides a more environmentally benign route for the O-difluoromethylation of phenols and thiophenols. acs.orgnih.gov

Table 4: Difluoromethylation of Phenols using Fluoroform (CHF₃)

| Phenol Substrate | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromophenol | KOH | Dioxane/H₂O | 70 | 81 | acs.org |

| 4-Iodophenol | KOH | Dioxane/H₂O | 70 | 79 | acs.org |

Methodologies for Difluoromethoxy Group Installation

Multistep Synthetic Routes to this compound.researchgate.net

The synthesis of this compound is often accomplished through multistep sequences that allow for the precise installation of the chloro and difluoromethoxy groups onto the benzene ring. These routes provide control over regioselectivity and can be adapted to utilize a range of starting materials.

Sequential Halogenation and Etherification Strategies

One common approach involves a two-step process beginning with the halogenation of a suitable precursor, followed by an etherification reaction to introduce the difluoromethoxy group. For instance, a phenol can be chlorinated, and the resulting chlorophenol is then subjected to difluoromethylation. An efficient method for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed using the reaction between phenols and halothane (B1672932) in the presence of a base. beilstein-journals.org This method is notable for its operational simplicity and avoidance of expensive or hazardous reagents. beilstein-journals.org

The reaction of phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is a key example. Treatment of halothane with a base can generate the highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene, which then reacts with a phenoxide. beilstein-journals.org This stepwise process, where the phenoxide is prepared first, has been shown to yield the desired aryl gem-difluoroalkyl ether. beilstein-journals.org

Functional Group Interconversions on Pre-Functionalized Benzenes

Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling chemists to modify existing functional groups into desired ones. fiveable.mesolubilityofthings.com This strategy is particularly useful when the target molecule is accessible from a commercially available or easily synthesized precursor through a series of well-established transformations.

The process of converting one functional group into another can be achieved through various reactions such as substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For example, a nitro group on a benzene ring can be reduced to an amino group, which can then be converted to a chloro group via a Sandmeyer reaction. Similarly, a hydroxyl group can be transformed into a difluoromethoxy group. These interconversions are fundamental for creating complex molecules from simpler starting materials. solubilityofthings.com

Key transformations in FGI include:

Oxidation of alcohols: Primary alcohols can be oxidized to aldehydes and then to carboxylic acids. solubilityofthings.com

Reduction of carbonyl compounds: Aldehydes and ketones can be reduced back to alcohols. solubilityofthings.com

Conversion of amines to amides: This is achieved using acyl chlorides. solubilityofthings.com

Carboxylic acids to esters: This involves condensation reactions with alcohols. solubilityofthings.com

Preparation from Related Aromatic Precursors

The synthesis of this compound can also commence from other substituted aromatic compounds. For instance, o-difluoromethoxybenzaldehyde can be synthesized by the difluoromethylation of salicylic (B10762653) aldehyde. researchgate.net Subsequent reactions, such as nitration, can introduce other functional groups onto the ring. It has been observed that the nitration of aromatic aldehydes containing a difluoromethoxy group can lead to partial ipso-substitution of the aldehyde group, particularly if the difluoromethoxy group is in the para position. researchgate.net The presence of a chlorine atom can influence the degree of this ipso-substitution. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly processes. These principles are being applied to the synthesis of complex molecules like this compound.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govbeilstein-journals.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. seqens.com

This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. For instance, the generation of highly reactive species can be performed in situ and immediately consumed in the next reaction step, minimizing risks. beilstein-journals.org The use of tube-in-tube gas-permeable membrane reactors has also been explored for gas-liquid reactions, providing a safe and scalable method for introducing reactive gases like carbon dioxide. durham.ac.uk

Green Chemistry Innovations in Synthesis (e.g., Solvent Replacement, Catalyst Recycling)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. beilstein-journals.org Key aspects include the use of safer solvents, development of catalytic reactions, and designing processes with high atom economy. beilstein-journals.org

In the context of synthesizing compounds like this compound, green chemistry innovations could involve:

Solvent Replacement: Utilizing greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental footprint of a synthesis. beilstein-journals.org

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. Homogeneous catalysis, for example, has been used in flow systems with low catalyst loading. beilstein-journals.org

Energy Efficiency: Microreactor technology can contribute to more energy-efficient processes by enabling rapid heating and cooling. beilstein-journals.org

The integration of these advanced techniques and sustainable principles is crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds is both efficient and environmentally responsible.

Chemical Reactivity and Transformative Chemistry of 1 Chloro 2 Difluoromethoxy Benzene

Reactivity of the Aryl Chloride Moiety

The chlorine atom attached to the benzene (B151609) ring is the primary site for several important chemical transformations, including nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. libretexts.orglumenlearning.comlibretexts.org The feasibility of SNAr reactions with 1-chloro-2-(difluoromethoxy)benzene is significantly influenced by the electronic properties of the difluoromethoxy group. While simple aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing substituents can activate the ring for substitution. libretexts.orglumenlearning.comlibretexts.org

The difluoromethoxy group, with its strong electron-withdrawing inductive effect, is expected to activate the aryl chloride for nucleophilic attack, particularly at the ortho and para positions. This activation facilitates the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is a key step in the SNAr mechanism. libretexts.orglumenlearning.com Research on related fluorinated compounds suggests that the difluoromethoxy group can enhance the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack.

Condensation reactions of (chlorodifluoromethoxy)benzene (B1600583) with nucleophiles like phenoxide and thiophenoxide ions have been successfully carried out in polar aprotic solvents such as DMF or NMP with heating. researchgate.net These reactions demonstrate the feasibility of displacing the chloro group with oxygen and sulfur nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

| Sodium Phenoxide | 1-(Difluoromethoxy)-2-phenoxybenzene | DMF or NMP, heat |

| Sodium Thiophenoxide | 1-(Difluoromethoxy)-2-(phenylthio)benzene | DMF or NMP, heat |

This table presents hypothetical reaction examples based on known reactivity patterns of similar compounds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl chloride moiety of this compound is a suitable substrate for these transformations. nih.govnih.gov Palladium, nickel, and copper catalysts are commonly employed for these reactions. nih.govcapes.gov.brscispace.com

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nsf.govnih.gov In the context of this compound, this reaction would involve coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general principles of this reaction are well-established for a wide range of aryl chlorides. nsf.govnih.gov The efficiency of the coupling would depend on the choice of catalyst, ligand, base, and solvent. Modern palladium-NHC (N-heterocyclic carbene) complexes have shown high efficiency in coupling aryl chlorides, even at low catalyst loadings. nsf.govnih.gov The reaction would yield a biaryl product, extending the molecular framework.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Difluoromethoxy)biphenyl |

| 4-Methoxyphenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₃PO₄ | 2-(Difluoromethoxy)-4'-methoxybiphenyl |

This table illustrates potential Suzuki-Miyaura coupling reactions based on established methodologies. nsf.govnih.gov

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of an alkyne moiety onto the benzene ring of this compound.

The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl, meaning that aryl chlorides can be less reactive. wikipedia.org However, the use of appropriate ligands can facilitate the coupling of aryl chlorides. libretexts.org The product of a Sonogashira coupling with this compound would be a 1-(alkynyl)-2-(difluoromethoxy)benzene derivative.

Table 3: Potential Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1-(Difluoromethoxy)-2-(phenylethynyl)benzene |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 1-(Difluoromethoxy)-2-((trimethylsilyl)ethynyl)benzene |

This table outlines possible Sonogashira coupling reactions. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines. For this compound, this reaction would enable the introduction of a primary or secondary amine at the position of the chlorine atom.

The success of the Buchwald-Hartwig amination often depends on the selection of the palladium precatalyst, phosphine (B1218219) ligand, and base. nih.gov A variety of amines, including anilines, and cyclic and acyclic alkylamines, can be used as coupling partners. The reaction is typically carried out in a non-polar solvent like toluene (B28343) or 1,4-dioxane. nih.gov

Table 4: Illustrative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Product |

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | N-(2-(Difluoromethoxy)phenyl)aniline |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 4-(2-(Difluoromethoxy)phenyl)morpholine |

This table provides examples of potential Buchwald-Hartwig amination reactions. nih.gov

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other transition metal-catalyzed coupling protocols can be applied to this compound. These include reactions that form carbon-oxygen (Ullmann condensation), carbon-sulfur, and carbon-phosphorus bonds.

Furthermore, difluoroalkylation reactions catalyzed by transition metals like copper, palladium, and nickel have emerged as important methods for introducing difluoroalkyl groups. nih.govcapes.gov.brscispace.com While these reactions typically involve coupling with difluoroalkyl halides, the principles can be extended to other coupling partners. The development of new catalytic systems continues to expand the scope of cross-coupling reactions applicable to aryl chlorides like this compound. nih.gov For instance, fluoride-promoted cross-coupling of chlorophenylgermanes with aryl halides has been reported, showcasing alternative coupling strategies. fiu.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a significant contributor to the physicochemical properties of the molecule, primarily due to the presence of strong carbon-fluorine bonds. Its stability and capacity for chemical change are of key interest.

Stability and Cleavage Reactions

The difluoromethoxy group is characterized by its considerable stability under many chemical conditions. This robustness stems from the high bond energy of the C-F bonds. However, cleavage of this group is not impossible. Studies on analogous nitro-substituted aromatic compounds have shown that the difluoromethoxy group can be displaced by a nucleophile like ammonia (B1221849) under high pressure and temperature (80–160 °C). nuph.edu.uaresearchgate.net In these specific cases, the -OCF₂H group acts as a pseudohalogen, and its reactivity was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. nuph.edu.uaresearchgate.net The synthesis of aryl difluoromethyl ethers from phenols using fluoroform (CHF₃) and a base like potassium hydroxide (B78521) proceeds through the intermediacy of difluorocarbene (:CF₂), highlighting a pathway for the group's formation that hints at its potential cleavage mechanisms under specific conditions. acs.org

Potential for Further Fluorination or Defluorination

Further fluorination of the difluoromethoxy group is generally not a favorable reaction. The existing fluorine atoms are strongly electron-withdrawing, which deactivates the group toward additional fluorination. While there are no reported examples of direct nucleophilic displacement of a fluoride (B91410) ion from the analogous fluoroform, the hydrogen atom on the difluoromethoxy group presents a theoretical site for reaction. acs.org Deprotonation to form an anion is challenging but could open pathways for further functionalization.

Defluorination is also a difficult transformation due to the inherent strength of C-F bonds. Such a reaction would likely require potent reducing agents and harsh conditions, which could lead to a lack of selectivity and affect other parts of the molecule, such as the chloro-substituent.

Reactivity of the Aromatic Core

The reactivity of the benzene ring is dictated by the electronic effects of its two substituents, the chloro and difluoromethoxy groups.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is controlled by the directing effects of the existing substituents. Both chlorine and the difluoromethoxy group are ortho-, para-directors. libretexts.orgyoutube.com However, both are also deactivating groups, meaning they make the ring less reactive than unsubstituted benzene.

The chloro group deactivates through its inductive electron withdrawal but directs ortho/para due to the ability of its lone pairs to stabilize the cationic intermediate (the arenium ion) through resonance. masterorganicchemistry.comcsbsju.edu The difluoromethoxy group is also deactivating due to the strong inductive effect of the fluorine atoms. libretexts.org Despite this, the oxygen atom's lone pairs can also participate in resonance donation, directing incoming electrophiles to the ortho and para positions.

For this compound, the directing effects can be summarized as follows:

Position 3: Ortho to -OCF₂H, meta to -Cl.

Position 4: Para to -Cl, meta to -OCF₂H.

Position 5: Para to -OCF₂H, meta to -Cl.

Position 6: Ortho to -Cl, ortho to -OCF₂H. This position is highly sterically hindered.

Considering both electronic and steric factors, electrophilic attack is most favored at positions 4 and 5, which are para to the directing groups and less sterically hindered than the ortho positions. The precise ratio of products would depend on the specific electrophile and reaction conditions.

Interactive Table: Directing Effects of Substituents in EAS

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -Cl | Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para |

| -OCF₂H | Strongly Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para |

Oxidation Studies

The aromatic core of this compound is highly resistant to oxidation. This is because both the chlorine atom and the difluoromethoxy group are electron-withdrawing, which deactivates the ring and makes it less susceptible to attack by oxidizing agents. wordpress.com

While benzene itself can be oxidized at high temperatures with strong catalysts, substituted benzenes with deactivating groups require even more forcing conditions. wordpress.com Under such harsh conditions, there is a high likelihood of non-selective reactions or degradation of the entire molecule rather than a controlled oxidation of the aromatic ring. Oxidation studies on related alkylbenzenes show that reactions typically occur at the benzylic position of an alkyl side chain, a feature that this compound lacks. wordpress.comrsc.org

Mechanistic Investigations of Key Transformations

A definitive and comprehensive mechanistic analysis of the key transformations of this compound remains an area requiring further dedicated research. However, based on established principles of organic chemistry and studies of related haloaromatic compounds, plausible mechanistic pathways can be outlined.

The primary transformations of this compound involve the substitution of the chlorine atom. These reactions are thought to proceed through two main mechanistic paradigms: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aryl halides. The reaction of this compound with nucleophiles, such as alkoxides or amines, is anticipated to proceed via an SNAr mechanism. This pathway is generally favored when the aromatic ring is substituted with electron-withdrawing groups, which can stabilize the key intermediate.

The difluoromethoxy (-OCF₂H) group, while being an ether, exhibits significant electron-withdrawing character due to the high electronegativity of the fluorine atoms. This property is crucial for activating the benzene ring towards nucleophilic attack. The proposed mechanism can be either a stepwise process, involving a Meisenheimer complex, or a concerted pathway.

Stepwise SNAr Mechanism:

The classical and more commonly depicted SNAr mechanism is a two-step addition-elimination process.

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine atom (the ipso-carbon). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing difluoromethoxy group, being ortho to the site of attack, plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge. nih.gov The stability of this complex is a critical factor in determining the reaction rate. nih.gov

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

Recent research on SNAr reactions has revealed that the mechanism can exist on a continuum between a stepwise and a concerted process. strath.ac.uk The exact nature of the mechanism for this compound would likely depend on the specific nucleophile, solvent, and reaction conditions.

Concerted SNAr Mechanism:

In a concerted SNAr mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete Meisenheimer intermediate. nih.gov Computational studies on various substituted aryl halides have shown that concerted pathways can be favored, particularly with less-activating substituents or in the gas phase. nih.gov For this compound, while the difluoromethoxy group is activating, the possibility of a concerted mechanism, especially with highly reactive nucleophiles, cannot be entirely ruled out without specific computational or detailed kinetic studies.

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, reactions such as the Suzuki, Buchwald-Hartwig amination, and etherification are of significant synthetic importance. These reactions proceed through a well-established catalytic cycle involving a palladium catalyst.

The generally accepted catalytic cycle for these transformations consists of three key elementary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride in an oxidative addition step. This involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in a Pd(II) intermediate. This step is often the rate-determining step of the catalytic cycle, especially for less reactive aryl chlorides. nih.gov

Transmetalation (for C-C coupling) or Nucleophilic Substitution (for C-N/C-O coupling):

In Suzuki-type couplings, the organopalladium(II) intermediate reacts with an organoboron reagent (in the presence of a base) in a transmetalation step, where the organic group from the boron compound is transferred to the palladium center.

In Buchwald-Hartwig amination or etherification reactions, the corresponding amine or alcohol (often as an alkoxide) displaces the halide from the palladium complex to form a palladium-amido or palladium-alkoxo complex.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C, C-N, or C-O bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. The steric and electronic properties of the difluoromethoxy group in this compound can influence the rates of the individual steps in the catalytic cycle. For instance, its steric bulk could affect the rate of oxidative addition and reductive elimination, while its electronic influence could modulate the reactivity of the palladium intermediates.

Table of Mechanistic Data (Hypothetical based on Analogous Systems)

Since specific experimental or computational mechanistic data for this compound is scarce, the following table presents hypothetical data based on trends observed for similar substituted aryl halides. This data should be considered illustrative of the expected mechanistic features.

| Transformation | Proposed Mechanism | Key Intermediate/Transition State | Expected Rate-Determining Step | Supporting Evidence from Analogous Systems |

| Reaction with Sodium Methoxide | Stepwise SNAr | Meisenheimer Complex | Formation of the Meisenheimer complex | Stabilization of anionic intermediates by electron-withdrawing groups like nitro or trifluoromethyl. nih.gov |

| Suzuki Coupling with Phenylboronic Acid | Pd-catalyzed Cross-Coupling | Aryl-Pd(II)-Phenyl Complex | Oxidative Addition of the C-Cl bond to Pd(0) | Kinetic studies on other aryl chlorides show oxidative addition to be rate-limiting. nih.gov |

| Buchwald-Hartwig Amination with Aniline | Pd-catalyzed Cross-Coupling | Aryl-Pd(II)-Anilide Complex | Reductive Elimination | The nature of the ligand on palladium is crucial for facilitating this step. |

Further detailed mechanistic investigations, including kinetic isotope effect studies and density functional theory (DFT) calculations, are necessary to provide a more definitive understanding of the reaction pathways for this compound. Such studies would enable the rational design of more efficient and selective synthetic methodologies.

Spectroscopic and Structural Characterization of 1 Chloro 2 Difluoromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Chloro-2-(difluoromethoxy)benzene in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the spectrum displays signals for the four aromatic protons and the single proton of the difluoromethoxy group.

The most distinct feature is the signal for the proton of the -OCF₂H group. It appears as a triplet at approximately 6.60 ppm with a large coupling constant (J) of about 73.6 Hz. This characteristic triplet arises from the coupling of the proton to the two equivalent fluorine atoms (²JHF).

The aromatic region of the spectrum shows four distinct signals corresponding to the four protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and exhibit complex splitting patterns (multiplets) resulting from coupling to adjacent protons (³JHH). The signals for these aromatic protons are typically observed in the range of 7.17 to 7.45 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.45 | Doublet of doublets | ~8.0, 1.6 | Aromatic H |

| ~7.30 | Triplet of doublets | ~8.0, 1.6 | Aromatic H |

| ~7.23 | Doublet of doublets | ~8.0, 1.6 | Aromatic H |

| ~7.17 | Triplet of doublets | ~8.0, 1.6 | Aromatic H |

Note: Data derived from patent literature. Actual chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the difluoromethoxy carbon.

The carbon of the difluoromethoxy group (-OCF₂H) is particularly noteworthy. It appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a characteristically large coupling constant. Its chemical shift is expected in the region of 115-116 ppm. The aromatic carbon attached to the oxygen (C2) would appear as a triplet with a smaller coupling constant due to two-bond C-F coupling (²JCF). The carbon bearing the chlorine atom (C1) and the other four aromatic carbons would have distinct chemical shifts, typically between 120 and 150 ppm.

Table 2: Predicted ¹³C NMR Resonances and Couplings

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Expected Multiplicity (due to F) | Expected Coupling Constant (J) Hz |

|---|---|---|---|

| C1 (-Cl) | 120 - 130 | Singlet | - |

| C2 (-O) | 147 - 149 | Triplet | Small (²JCF) |

| C3 | 120 - 125 | Singlet | - |

| C4 | 128 - 130 | Singlet | - |

| C5 | 124 - 126 | Singlet | - |

| C6 | 122 - 124 | Singlet | - |

Note: Specific experimental data is not widely published. Predictions are based on analysis of analogous compounds and established NMR principles.

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal appears as a doublet due to coupling with the single geminal proton on the difluoromethoxy group (²JFH). The coupling constant should match the H-F coupling observed in the ¹H NMR spectrum (approximately 74 Hz). The chemical shift is typically observed in the range of -80 to -85 ppm relative to a standard like CFCl₃.

While 1D NMR spectra provide fundamental information, 2D NMR techniques are invaluable for confirming assignments and providing deeper structural insights.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton at ~6.60 ppm to the difluoromethoxy carbon and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the one between the OCF₂H proton and the C2 carbon, confirming the position of the difluoromethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other. It could be used to confirm the ortho relationship of the substituents by observing a correlation between the difluoromethoxy proton and the aromatic proton at the C3 position.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 1600 - 1450 | C=C stretching | Aromatic Ring |

| ~1250 | C-O-C stretching | Aryl Ether |

| 1150 - 1000 | C-F stretching | Difluoromethoxy |

| 800 - 600 | C-Cl stretching | Aryl Chloride |

The strong absorptions corresponding to the C-F stretching vibrations are a prominent feature of the spectrum. Additionally, the pattern of the C-H out-of-plane bending bands in the fingerprint region can provide evidence for the 1,2-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) at m/z 178 and 180, respectively, with a characteristic intensity ratio of approximately 3:1.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of a chlorine atom: Formation of a fragment ion at m/z 143 ([M-Cl]⁺).

Loss of the difluoromethyl radical: Cleavage of the O-CF₂H bond to give an ion at m/z 127 ([M-CF₂H]⁺).

Formation of a chlorophenyl cation: Loss of the entire difluoromethoxy group as a radical, leading to a fragment at m/z 111 ([C₆H₄Cl]⁺). This fragment would also exhibit the characteristic 3:1 isotopic pattern for chlorine.

These predictable spectroscopic features, when combined, provide a comprehensive and definitive characterization of the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. libretexts.orgslideshare.net For organic molecules, the absorbing entity is known as a chromophore. tanta.edu.eg In this compound, the chromophore is the substituted benzene ring.

The UV spectrum of benzene itself exhibits three absorption bands originating from π → π* transitions, which involve the promotion of an electron from a bonding (π) to an antibonding (π*) molecular orbital. hnue.edu.vnspcmc.ac.inquimicaorganica.org These are a very intense primary band around 184 nm, a less intense primary band at 204 nm, and a weak, secondary band with fine vibrational structure around 256 nm. spcmc.ac.in

Substitution on the benzene ring alters the electronic properties of the chromophore and, consequently, its absorption spectrum. nist.gov The chloro and difluoromethoxy groups attached to the benzene ring in this compound are expected to influence the positions and intensities of these absorption bands.

Substituent Effects: Both the chlorine atom and the difluoromethoxy group are electron-withdrawing groups. However, the oxygen and chlorine atoms also possess non-bonding electrons (n electrons) that can interact with the π system of the benzene ring through resonance. spcmc.ac.in This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. shimadzu.com The fine structure of the secondary band, characteristic of benzene, is often lost upon substitution. spcmc.ac.in

Expected Transitions: The primary electronic transitions for this compound in the accessible UV region (200-400 nm) would be π → π* transitions associated with the aromatic system. up.ac.za The presence of heteroatoms with lone pairs (oxygen and chlorine) also introduces the possibility of n → π* transitions, though these are often weak and may be obscured by the much stronger π → π* bands. up.ac.za

Based on these principles, the UV-Vis spectrum of this compound is predicted to show characteristic absorptions for a substituted benzene, likely with maxima shifted to longer wavelengths compared to unsubstituted benzene.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

Note: The following data are hypothetical and based on the expected effects of the substituents on the benzene chromophore.

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~210-220 | π → π | Substituted Benzene Ring |

| ~270-280 | π → π | Substituted Benzene Ring |

Computational and Theoretical Investigations of 1 Chloro 2 Difluoromethoxy Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

There are no specific studies found detailing the molecular geometry or electronic structure of 1-chloro-2-(difluoromethoxy)benzene through quantum chemical calculations.

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) investigations on this compound are available in the surveyed literature. Such studies would typically provide insights into optimized bond lengths, bond angles, and the distribution of electron density across the molecule, which are crucial for understanding its stability and reactivity.

Ab Initio Methods

Similarly, there is a lack of research employing Ab Initio methods to calculate the properties of this compound. These computationally intensive methods, which are based on first principles of quantum mechanics without empirical parameters, would offer a highly accurate determination of the molecule's electronic ground state and other fundamental properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis for this compound has not been specifically reported. FMO theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgtaylorandfrancis.comyoutube.com For this molecule, such an analysis would identify the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its chemical behavior in reactions. Without specific calculations, predictions about its reactivity remain speculative.

Elucidation of Reaction Mechanisms via Computational Modeling

There are no published studies that use computational modeling to elucidate specific reaction mechanisms involving this compound. Computational chemistry is frequently used to map reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of how a reaction proceeds. researchgate.net The absence of this data for this compound means that its mechanistic pathways in, for example, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, have not been theoretically detailed.

Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) studies have been conducted for this compound. QSPR models establish mathematical relationships between the structural features of a molecule and its physical or chemical properties. Such models would require a dataset of related compounds and their measured properties, which does not appear to have been compiled or analyzed for this specific chemical class.

Electronic Effects and Hammett Constants of the Difluoromethoxy Group

The electronic influence of a substituent on an aromatic ring is a critical determinant of a molecule's reactivity and physical properties. This influence is commonly quantified using Hammett constants (σ), which separate the effect into inductive (field) and resonance components. The difluoromethoxy group (-OCF₂H) imparts a unique electronic character to the benzene (B151609) ring due to the competing effects of the oxygen and fluorine atoms.

The high electronegativity of the two fluorine atoms makes the -OCF₂H group a potent electron-withdrawing group via the inductive effect (a positive σI value). This effect reduces the electron density of the aromatic ring. Conversely, the oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic π-system through the resonance effect (a negative σR value). However, the strong inductive pull of the adjacent fluorine atoms diminishes the oxygen's ability to donate its lone pairs, resulting in a significantly weaker resonance effect compared to a methoxy (B1213986) group (-OCH₃).

Table 1: Summary of Electronic Effects of the Difluoromethoxy Group

| Electronic Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (σI) | Strong electron withdrawal due to the high electronegativity of the two fluorine atoms. | Deactivates the ring towards electrophilic substitution. |

| Resonance Effect (σR) | Weak electron donation from the oxygen lone pairs into the π-system, attenuated by the adjacent fluorine atoms. | Partially counteracts the inductive effect, but is overall weak. |

| Overall Character | Predominantly electron-withdrawing. | Net deactivation of the ring. |

| Hammett Constant (σp) | Positive value, reflecting net electron withdrawal at the para position. | |

| Hammett Constant (σm) | Positive value, reflecting strong inductive withdrawal with minimal resonance influence at the meta position. |

Stereoelectronic Effects of Fluorine Substituents

Stereoelectronic effects refer to the influence of orbital interactions on the conformation and reactivity of a molecule. In the difluoromethoxy group, the presence of two highly electronegative fluorine atoms introduces significant stereoelectronic effects that dictate the group's preferred orientation relative to the benzene ring.

One of the primary effects is the gauche effect, where the O-C bond of the difluoromethoxy group tends to adopt a gauche conformation relative to the C-F bonds. More importantly, the interaction between the fluorine atoms and the aromatic ring's π-system and ortho-substituents governs the rotational barrier around the O-Ar bond. The conformation of the -OCF₂H group can be influenced by negative hyperconjugation, an interaction between the oxygen lone pairs (n) and the antibonding orbitals (σ) of the C-F bonds (nO → σC-F). nih.gov This interaction stabilizes certain conformations over others.

Computational studies on similar fluorinated ethers have shown that these stereoelectronic interactions lead to a complex potential energy surface for rotation around the O-Ar bond, with distinct energy minima corresponding to specific orientations of the C-H and C-F bonds relative to the plane of the aromatic ring. ulaval.canih.gov For this compound, the interaction between the difluoromethoxy group and the adjacent chlorine atom would be a critical factor in determining the most stable conformer.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.net Molecules that possess a significant change in dipole moment upon electronic excitation, often found in systems with electron donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses.

The NLO properties of a molecule are primarily described by its polarizability (α) and its first-order hyperpolarizability (β). Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a standard tool for predicting these properties. researchgate.netrsc.org For this compound, the combination of the electron-withdrawing chlorine and difluoromethoxy groups on the π-system of the benzene ring suggests the potential for NLO activity.

A computational investigation would typically involve:

Geometry Optimization: Finding the molecule's lowest energy structure using a suitable level of theory (e.g., B3LYP functional with a 6-311G basis set).

NLO Property Calculation: Computing the static dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) tensors.

Table 2: Representative Calculated NLO Properties for Halogenated Benzene Derivatives

| Parameter | Symbol | Typical Calculated Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | 1.5 - 3.0 D | A measure of the molecule's overall polarity. |

| Mean Polarizability | <α> | 80 - 120 | The average ability of the molecule's electron cloud to be distorted by an electric field. |

| Polarizability Anisotropy | Δα | 50 - 100 | The difference in polarizability along different molecular axes. |

| First Hyperpolarizability | β_tot | 100 - 500 | A measure of the second-order NLO response. |

Derivatives and Analogues of 1 Chloro 2 Difluoromethoxy Benzene: Synthesis and Chemical Properties

Synthesis of Substituted Aryl Difluoromethoxy Analogues

The synthesis of aryl difluoromethyl ethers is often achieved through the reaction of phenols with a source of difluorocarbene. nih.govnih.gov Various methods have been developed to generate difluorocarbene, including the use of reagents like sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, and fluoroform. nih.gov A streamlined approach utilizing the inexpensive bromo(difluoro)acetic acid has also been reported for the difluoromethylation of a wide array of phenols, demonstrating broad functional group compatibility. rsc.org

Variation of Aromatic Ring Substituents (e.g., Nitro, Fluoro, Bromo)

The introduction of various substituents onto the aromatic ring of difluoromethoxybenzene analogues allows for the fine-tuning of their chemical and biological properties.

Nitro-substituted analogues: The synthesis of nitro-substituted difluoromethoxybenzenes can be achieved through different routes. One method involves the nitration of a difluoromethoxybenzene precursor. For instance, 2,5-bis(difluoromethoxy)-nitrobenzene is synthesized by treating 1,4-bis(difluoromethoxy)benzene (B3256808) with nitric acid in 1,2-dichloroethane (B1671644) at low temperatures. prepchem.com Another approach is the difluoromethylation of a nitrophenol. A water-phase process for synthesizing difluoromethoxy nitrobenzene (B124822) involves reacting a nitrophenol with difluorochloromethane in an alkaline solvent in the presence of a phase-transfer catalyst. google.com This method offers environmental benefits by avoiding the use of organic solvents. google.com The direct difluoromethylation of 3-nitrobenzaldehyde (B41214) using DAST (diethylaminosulfur trifluoride) also yields 1-(difluoromethyl)-3-nitrobenzene. chemicalbook.com

Fluoro-substituted analogues: The synthesis of fluoro-substituted analogues often involves the difluoromethylation of a corresponding fluorophenol. For example, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene (B1343080) can be prepared by reacting 3-bromo-5-fluorophenol (B1288921) with chlorodifluoromethane (B1668795) in the presence of a strong base like potassium hydroxide (B78521). chemicalbook.com

Bromo-substituted analogues: Bromo-substituted difluoromethoxybenzenes are key intermediates in organic synthesis, particularly in cross-coupling reactions. innospk.com Their synthesis is typically achieved by the difluoromethylation of bromophenols. For example, 4-bromo(difluoromethoxy)benzene can be prepared by reacting 4-bromophenol (B116583) with a difluorocarbene source. acs.org One method utilizes fluoroform (CHF₃) in the presence of potassium hydroxide. acs.org Another approach involves the bromination of a difluoromethoxybenzene precursor. innospk.com

Table 1: Synthesis of Substituted Aryl Difluoromethoxy Analogues

| Compound | Starting Material(s) | Reagents and Conditions | Reference |

| 2,5-bis(difluoromethoxy)-nitrobenzene | 1,4-bis(difluoromethoxy)benzene, Nitric acid | 1,2-dichloroethane, -5 to 0 °C | prepchem.com |

| Difluoromethoxy nitrobenzene | p-Nitrophenol, Difluorochloromethane | Sodium hydroxide, Tetrabutyl phosphonium (B103445) bromide, Water, 95 °C | google.com |

| 1-(Difluoromethyl)-3-nitrobenzene | 3-Nitrobenzaldehyde | DAST, Dichloromethane | chemicalbook.com |

| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | 3-Bromo-5-fluorophenol, Chlorodifluoromethane | Potassium hydroxide, i-PrOH, 80-85 °C | chemicalbook.com |

| 4-Bromo(difluoromethoxy)benzene | 4-Bromophenol, Fluoroform | Potassium hydroxide, 1,4-dioxane, 50 °C | acs.org |

Positional Isomers of 1-Chloro-2-(difluoromethoxy)benzene Derivatives

The synthesis of specific positional isomers of this compound derivatives is crucial for structure-activity relationship studies. For example, 2-chloro-1-(difluoromethoxy)-3-iodobenzene (B6314454) is a commercially available building block, indicating its utility in further chemical transformations. bldpharm.com The synthesis of such isomers often relies on the availability of the corresponding substituted phenol (B47542) precursors. The regioselectivity of the difluoromethylation reaction is a key factor in obtaining the desired isomer.

Modification of the Difluoromethoxy Moiety for Novel Structures

While the difluoromethoxy group is of primary interest, modifications to this moiety can lead to novel structures with potentially unique properties. One such modification is the synthesis of aryldifluoromethyl aryl ethers (ArCF₂OAr'). An efficient method for their synthesis has been established via a nickel-catalyzed Suzuki cross-coupling reaction using aryloxydifluoromethyl bromides (ArOCF₂Br) and arylboronic acids. springernature.com This reaction exhibits a wide substrate scope and allows for the late-stage difluoromethylation of complex molecules. springernature.com

Derivatization at the Chloro Position

The chlorine atom in this compound and its analogues serves as a versatile handle for further chemical modifications. It can participate in various cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds. innospk.com This allows for the introduction of a wide range of substituents at this position, further diversifying the chemical space of difluoromethoxybenzene derivatives. Additionally, under certain conditions, the chloro group can be displaced by other nucleophiles. For instance, in aminodehalogenation reactions of aromatic nitro compounds, the difluoromethoxy group can sometimes be replaced by an amino group, acting as a pseudohalogen. researchgate.net The reactivity of the chloro group in such reactions is generally lower than that of a fluoro group but significantly higher than a difluoromethoxy group in the same position. researchgate.net

Spectroscopic Characterization of Derived Compounds

The characterization of newly synthesized derivatives and analogues of this compound relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable for confirming the structure of these compounds. In the ¹H NMR spectrum of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, the proton of the difluoromethoxy group appears as a characteristic triplet due to coupling with the two fluorine atoms. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the C-F bonds of the difluoromethoxy group.

Comparative Reactivity Studies of Analogues

The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of difluoromethoxybenzene analogues. The difluoromethoxy group itself is an electron-withdrawing group, which affects the reactivity of the benzene (B151609) ring. innospk.com

In nucleophilic aromatic substitution reactions, the presence of activating groups, such as a nitro group, facilitates the displacement of a halogen. Studies on substituted nitrobenzenes containing both a halogen and a difluoromethoxy group have shown that the difluoromethoxy group can also be substituted by a nucleophile like ammonia (B1221849) under high temperature and pressure. researchgate.net The reactivity of the difluoromethoxy group in these reactions is lower than that of a fluorine atom but higher than that of a chlorine atom at the same position. researchgate.net This indicates that the difluoromethoxy group can act as a leaving group under certain conditions, a factor to consider when designing synthetic routes.

Applications of 1 Chloro 2 Difluoromethoxy Benzene in Advanced Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

1-Chloro-2-(difluoromethoxy)benzene is a valuable bifunctional reagent, possessing two distinct reactive sites: the chloro substituent and the activated aromatic ring. The chlorine atom can participate in a wide array of cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the difluoromethoxy-substituted benzene (B151609) ring can undergo electrophilic or nucleophilic aromatic substitution reactions, enabling further functionalization. This dual reactivity makes it a highly versatile building block for constructing molecules with precise structural and electronic properties.

Precursor for Complex Fluorinated Aromatic Scaffolds

The development of novel pharmaceuticals and agrochemicals often relies on the synthesis of complex aromatic structures. Fluorinated motifs are frequently incorporated to enhance properties such as metabolic stability, membrane permeability, and binding affinity. This compound serves as an excellent precursor for such scaffolds. By leveraging the reactivity of the chloro group, chemists can introduce diverse substituents onto the aromatic ring.

For instance, the chlorine can be displaced or used as a handle in transition-metal-catalyzed cross-coupling reactions to build biaryl systems or attach other functional moieties. The difluoromethoxy group, being a strong electron-withdrawing and sterically demanding substituent, can direct subsequent reactions to specific positions on the benzene ring, allowing for the controlled synthesis of multi-substituted aromatic compounds. The inherent properties of the -OCF₂H group are thus carried into the final, more complex molecule, making this building block a strategic choice for introducing this valuable motif. The utility of related compounds, such as 4-Bromo-1-chloro-2-(difluoromethoxy)benzene, as building blocks in chemical synthesis underscores the importance of this class of reagents. sigmaaldrich.cn

Synthesis of Heterocyclic Systems Incorporating the Difluoromethoxy Unit

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The incorporation of a difluoromethoxy group into a heterocyclic system can profoundly influence its biological activity and physical properties. This compound provides a convenient starting point for the synthesis of novel difluoromethoxy-substituted heterocycles.

Synthetic strategies often involve an initial cross-coupling reaction at the chlorine position, followed by a cyclization reaction to form the heterocyclic ring. For example, a suitably functionalized coupling partner can be introduced and subsequently react with a neighboring group on the benzene ring or the difluoromethoxy unit itself under certain conditions. This approach allows for the creation of a diverse range of fused or appended heterocyclic systems, such as benzimidazoles, benzoxazoles, or quinolines, all bearing the unique difluoromethoxy substituent.

Investigation in Catalysis and Ligand Design

The design of ligands is central to the advancement of transition-metal catalysis, enabling control over reactivity, selectivity, and efficiency. The electronic and steric properties of a ligand are paramount, and the introduction of fluorine can offer significant advantages.

Chiral Ligands Incorporating the Difluoromethoxybenzene Motif

The development of chiral ligands is crucial for asymmetric catalysis, which is the preferred method for producing single-enantiomer drugs and other fine chemicals. utexas.eduresearchgate.net While the direct application of this compound to create specific, widely-used chiral ligands is not yet extensively documented in the literature, its potential is significant. The difluoromethoxybenzene motif could be incorporated into established ligand backbones (e.g., phosphines, N-heterocyclic carbenes, or oxazolines) to generate new chiral environments. rsc.orgresearchgate.net The unique steric and electronic influence of the -OCF₂H group could create a distinct chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. The synthesis of such ligands would likely proceed by transforming the chloro group into a coordinating atom (like phosphorus or sulfur) or by using it as a point of attachment for a larger chiral auxiliary.

Influence on Catalyst Performance and Selectivity

The performance of a metal catalyst is intrinsically linked to the properties of its surrounding ligands. unipd.it Introducing a difluoromethoxybenzene-based ligand could impact a catalyst in several ways:

Electronic Effects: The strong electron-withdrawing nature of the difluoromethoxy group would decrease the electron density at the metal center. This can enhance the catalytic activity in certain oxidative addition steps and alter the reactivity profile of the catalyst.

Steric Hindrance: The size of the difluoromethoxy group can provide steric bulk, which is often crucial for achieving high selectivity (e.g., regioselectivity or enantioselectivity) by controlling the orientation of substrates approaching the metal center.

Non-Covalent Interactions: The -OCF₂H group can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with substrates or other components of the reaction, potentially influencing the transition state and improving selectivity.

Research into fluorinated ligands suggests that these effects can lead to catalysts with superior stability, turnover numbers, and selectivity compared to their non-fluorinated counterparts. nih.gov

Development of Functional Materials and Specialty Chemicals

The unique properties conferred by the difluoromethoxy group make this compound an attractive building block for the synthesis of advanced functional materials and specialty chemicals. Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique surface properties (hydrophobicity and lipophobicity).

By incorporating the 1-chloro-2-(difluoromethoxy)phenyl moiety into polymers, liquid crystals, or other organic materials, it is possible to fine-tune their characteristics. For example, in the field of polymer chemistry, using monomers derived from this compound could lead to materials with enhanced thermal stability, low flammability, and specific dielectric properties suitable for electronics applications. In the context of specialty chemicals, it serves as an intermediate for producing more complex molecules used as additives, coatings, or components in high-performance lubricants and fluids.

An article focusing on the chemical compound this compound could not be generated.

Extensive research did not yield sufficient information to populate the specific sections and subsections requested in the provided outline. The search results lacked the detailed, scientifically accurate findings necessary to create a thorough and informative article strictly adhering to the user's instructions.

The primary application area for which general information was found is its role as an intermediate in agrochemical synthesis. However, specific details regarding its use in electronic materials, polymer chemistry, or as a reference standard in analytical chemistry were not available in the public domain through the conducted searches. Therefore, to maintain scientific accuracy and adhere to the strict content constraints of the request, the article could not be produced.

Intermediates in Agrochemical Synthesis

Synthesis of Chemical Entities for Crop Protection Research

In the field of crop protection, this compound is a key intermediate for producing a variety of chemical entities, including herbicides and fungicides. Its derivatives are integral to the structure of several patented active ingredients designed to control unwanted vegetation and combat fungal diseases in crops.

Herbicidal Agents

Research has demonstrated the utility of the 2-chloro-6-(difluoromethoxy)phenyl moiety, derived from this compound, in the development of potent herbicides. A notable class of these are the pyrimidinyloxy benzene derivatives, which are designed to control a wide range of weeds.

One specific example is the synthesis of herbicidal isoxazole (B147169) derivatives. In a process detailed in patent literature, a phenol (B47542) intermediate, specifically 2-chloro-6-(difluoromethoxy)phenol, is used as a key reactant. This phenol is coupled with other chemical fragments to produce the final herbicidal compound. A patent granted to Bayer CropScience describes pyrimidinyloxy benzene derivatives with significant herbicidal properties. google.com For instance, the compound 5-chloro-2-[2-chloro-6-(difluoromethoxy)phenyl]-5-(difluoromethyl)-1,2-oxazole is highlighted for its effectiveness. google.com The general synthetic approach for this class of herbicides involves the reaction of a substituted phenol with a reactive pyrimidine (B1678525) or another suitable heterocyclic compound. researchgate.netgoogle.com

The synthesis of these complex molecules underscores the importance of the precisely substituted starting materials. The this compound framework provides the necessary structural foundation for building these effective crop protection agents.

Fungicidal Agents

The structural motif of this compound is also incorporated into compounds developed for their fungicidal properties. One such class of compounds is the 2-methoxybenzophenones. A European patent describes a series of benzophenone (B1666685) derivatives that exhibit fungicidal effects. google.com

A specific compound identified in this research is [2-chloro-6-(difluoromethoxy)phenyl]-(2,3,4-trimethoxy-6-methylphenyl)methanone . google.com The synthesis of this molecule involves coupling the 2-chloro-6-(difluoromethoxy)phenyl group with another substituted phenyl ring. This demonstrates the versatility of the this compound scaffold, allowing its use in creating diverse molecules that can combat different agricultural threats, in this case, fungal pathogens that can damage crops.

The research into these derivatives shows that the combination of the chloro- and difluoromethoxy-substituted phenyl ring with other chemical groups can lead to the discovery of novel and effective fungicides.

Q & A

Q. How to validate fluorinated metabolite identification in pharmacokinetic studies?

- Analytical Workflow :

LC-HRMS : Monitor exact masses (e.g., m/z 241.55 for C₇H₃ClF₃NO₃).

Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace metabolic cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.